molecular formula C16H18N2O5 B2978828 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE CAS No. 1421455-95-9

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE

Cat. No.: B2978828
CAS No.: 1421455-95-9
M. Wt: 318.329
InChI Key: CSKFMYIJAJHSIZ-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE is a complex organic compound that features a benzofuran ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from 2-phenoxyethanol and zinc chloride under reflux conditions.

    Hydroxylation: The benzofuran derivative is then hydroxylated to introduce the hydroxyethyl group.

    Acylation: The hydroxylated benzofuran is acylated with 2,5-dioxopyrrolidin-1-yl acetate under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzofuran ring may interact with hydrophobic pockets in proteins, while the hydroxyethyl and pyrrolidinone groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE is unique due to its combination of the benzofuran and pyrrolidinone structures, which may confer distinct biological and chemical properties. This dual functionality can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-12(10-1-2-13-11(7-10)5-6-23-13)8-17-14(20)9-18-15(21)3-4-16(18)22/h1-2,7,12,19H,3-6,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKFMYIJAJHSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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